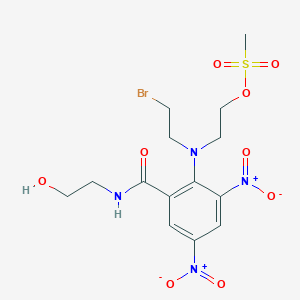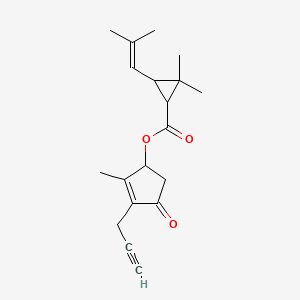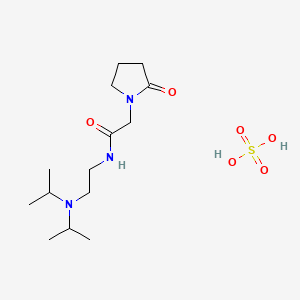
Priralfinamida
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Tratamiento del dolor neuropático
La priralfinamida es un bloqueador de los canales de Na que se ha desarrollado para el tratamiento del dolor neuropático . Ha mostrado potentes efectos analgésicos en varios modelos preclínicos de dolor y en pacientes con síndromes mixtos de dolor neuropático .
Tratamiento del dolor dental postoperatorio
Además del dolor neuropático, la this compound también se ha investigado para el tratamiento de otras afecciones dolorosas, como el dolor dental postoperatorio .
Tratamiento del dolor neuropático inducido por quimioterapia
Se ha descubierto que la this compound aumenta los umbrales de retirada mecánica en el dolor neuropático inducido por oxaliplatino y paclitaxel .
Bloqueador de los canales de sodio
La this compound actúa como un bloqueador mixto de los canales de sodio sensibles al voltaje, incluido Na v 1.7 . Este mecanismo de acción está asociado con sus efectos analgésicos.
Bloqueador de los canales de calcio tipo N
La this compound también actúa como un bloqueador de los canales de calcio tipo N . Esta propiedad podría contribuir potencialmente a sus efectos analgésicos.
Antagonista no competitivo del receptor NMDA
Se ha descubierto que la this compound actúa como un antagonista no competitivo del receptor NMDA . Este mecanismo podría desempeñar un papel potencial en sus efectos analgésicos.
Inhibidor de la monoaminooxidasa B
La this compound también actúa como un inhibidor de la monoaminooxidasa B . Esta propiedad podría tener implicaciones potenciales para su uso en el tratamiento de ciertos tipos de dolor.
Función cardiovascular y actividad locomotora
Los estudios han demostrado que la this compound no afecta el dolor fisiológico, la locomoción o la función cardiovascular . Esto sugiere que puede tener un perfil de seguridad favorable en estos aspectos.
Mecanismo De Acción
Priralfinamide, also known as Ralfinamide, is a compound with a complex pharmacology that has been investigated for use in the treatment of pain .
Target of Action
Priralfinamide primarily targets sodium channels , including Nav1.7 . Sodium channels play a crucial role in the generation and conduction of action potentials, which are essential for the normal functioning of neurons and muscle cells .
Mode of Action
Priralfinamide acts as a mixed voltage-gated sodium channel blocker . By blocking these channels, it inhibits the flow of sodium ions into the neurons, reducing the ability of these cells to generate action potentials . This results in a decrease in neuronal excitability, which can help to alleviate pain .
Biochemical Pathways
In addition to its action on sodium channels, Priralfinamide also acts as an N-type calcium channel blocker and a noncompetitive NMDA receptor antagonist . These actions can further contribute to its analgesic effects by inhibiting the release of pain neurotransmitters and modulating pain signals at the level of the spinal cord .
Pharmacokinetics
These properties can significantly impact the bioavailability of the drug, which in turn can influence its efficacy and safety .
Result of Action
The molecular and cellular effects of Priralfinamide’s action result in its analgesic effects. By blocking sodium and calcium channels and antagonizing NMDA receptors, Priralfinamide can inhibit the generation and conduction of pain signals, thereby helping to alleviate pain .
Action Environment
The action, efficacy, and stability of Priralfinamide can be influenced by various environmental factors. For example, factors such as pH and temperature can affect the drug’s stability and its interaction with its targets . .
Propiedades
IUPAC Name |
(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJIBOFHEFDSAU-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158406 | |
| Record name | Priralfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133865-88-0 | |
| Record name | Priralfinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133865-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Priralfinamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133865880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Priralfinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06649 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Priralfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, 2-[[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]amino]-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIRALFINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPF0S0GVV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1678032.png)









